
3-(1H-Imidazol-1-yl)propanenitrile
Overview
Description
“3-(1H-Imidazol-1-yl)propanenitrile” is a chemical compound with the molecular formula C6H7N3 . It has a molecular weight of 121.14 . The compound has an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation .
Molecular Structure Analysis
The molecular structure of “3-(1H-Imidazol-1-yl)propanenitrile” consists of an ethylene group connecting an imidazole ring and a -CN group . These groups are in a staggered conformation . The shortest intermolecular contact is found between the imidazole N atom and a -CH2- group of a neighboring molecule .Physical And Chemical Properties Analysis
“3-(1H-Imidazol-1-yl)propanenitrile” has a molecular weight of 121.14 g/mol . It has a density of 1.1±0.1 g/cm3, a boiling point of 349.0±25.0 °C at 760 mmHg, and a flash point of 164.9±23.2 °C . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 rotatable bonds . Its topological polar surface area is 41.6 Ų .Scientific Research Applications
Anti-Candida Activity
“3-(1H-Imidazol-1-yl)propanenitrile” has shown promising results in the treatment of Candida infections. Studies have demonstrated that certain derivatives of this compound exhibit potent anti-Candida properties, outperforming established antifungal agents like fluconazole and miconazole in terms of minimum inhibitory concentration (MIC) values. For instance, one derivative, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, displayed a MIC value of 0.0054 µmol/mL, which is significantly more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL), marking it as a new potential anti-Candida albicans agent .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Imidazole derivatives are often involved in a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . For 3-(1H-Imidazol-1-yl)propanenitrile, it’s recommended to be stored in a dry room at normal temperature .
properties
IUPAC Name |
3-imidazol-1-ylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c7-2-1-4-9-5-3-8-6-9/h3,5-6H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQIISVRKIKCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339610 | |
| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)propanenitrile | |
CAS RN |
23996-53-4 | |
| Record name | 1H-Imidazole-1-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23996-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-propionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023996534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1H-Imidazol-1-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Imidazole-1-propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the chemical groups in 3-(1H-Imidazol-1-yl)propanenitrile?
A1: The 3-(1H-Imidazol-1-yl)propanenitrile molecule consists of an imidazole ring connected to a nitrile (-CN) group by an ethylene (-CH2-CH2-) bridge. The abstract states that these groups adopt a staggered conformation. []
Q2: What type of intermolecular interactions are present in the solid state of 3-(1H-Imidazol-1-yl)propanenitrile?
A2: The abstract highlights that the shortest intermolecular contact observed in the crystal structure of 3-(1H-Imidazol-1-yl)propanenitrile occurs between a nitrogen atom of the imidazole ring and a -CH2- group of an adjacent molecule. [] This suggests potential weak interactions, such as C-H···N hydrogen bonds, contributing to the crystal packing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

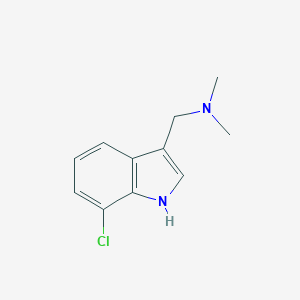
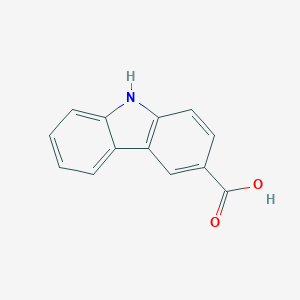
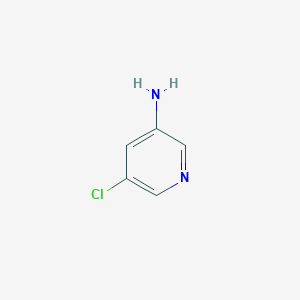
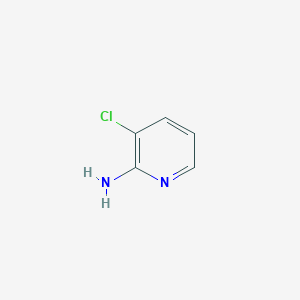
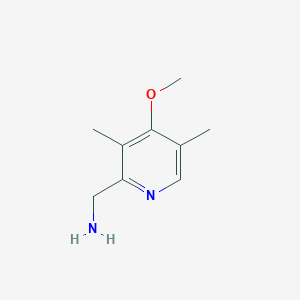
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)

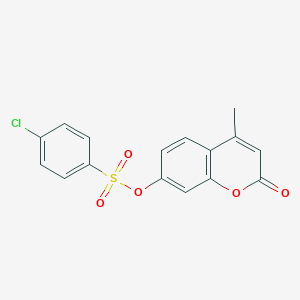
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)

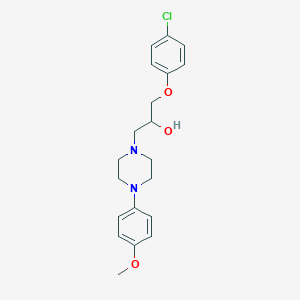
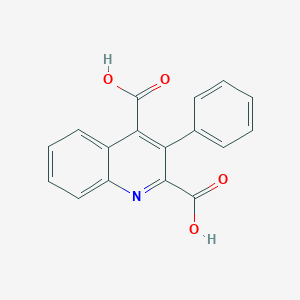
![Benzo[h][1,6]naphthyridine-5-carboxylic acid](/img/structure/B188190.png)
![Benzo[h][1,6]naphthyridine-5-carbaldehyde](/img/structure/B188191.png)